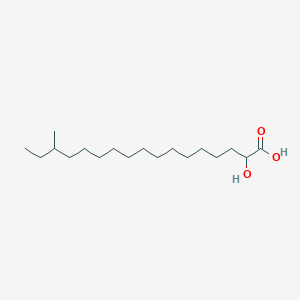

2-Hydroxy-15-methylheptadecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

122751-78-4 |

|---|---|

Molecular Formula |

C18H36O3 |

Molecular Weight |

300.5 g/mol |

IUPAC Name |

2-hydroxy-15-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O3/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17(19)18(20)21/h16-17,19H,3-15H2,1-2H3,(H,20,21) |

InChI Key |

GOTJUJHDFGSMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Intermediacy of 2 Hydroxy 15 Methylheptadecanoic Acid

Enzymatic Hydroxylation Mechanisms in Fatty Acid Metabolism

The introduction of a hydroxyl group at the alpha-carbon (C-2) of a fatty acid is a critical modification that imparts unique chemical properties and biological roles to the molecule. In the case of 2-Hydroxy-15-methylheptadecanoic acid, this hydroxylation is a key biosynthetic step. The primary enzyme family responsible for the synthesis of 2-hydroxy fatty acids is the fatty acid 2-hydroxylase (FA2H) family. nih.govuniprot.orgwikipedia.orgcreative-biogene.comnih.gov These enzymes are typically located in the endoplasmic reticulum and catalyze the stereospecific addition of a hydroxyl group to the C-2 position of a fatty acid, producing (R)-2-hydroxy fatty acids. uniprot.orgnih.gov

The precursor for this reaction would be 15-methylheptadecanoic acid, a branched-chain fatty acid. While direct evidence for FA2H activity on 15-methylheptadecanoic acid is not extensively documented, FA2H is known to act on a range of straight-chain fatty acids. nih.gov It is plausible that FA2H or a related hydroxylase possesses the substrate flexibility to accommodate branched-chain fatty acids like 15-methylheptadecanoic acid.

Another significant family of enzymes capable of hydroxylating fatty acids is the cytochrome P450 (CYP) monooxygenases. acs.orgresearchgate.net These enzymes are known for their broad substrate specificity and can hydroxylate fatty acids at various positions, including in-chain carbons. researchgate.net While typically associated with ω- and (ω-1)-hydroxylation, some CYPs could potentially catalyze the α-hydroxylation of branched-chain fatty acids. acs.org

The enzymatic hydroxylation process is crucial as it precedes the incorporation of these fatty acids into more complex lipids, notably sphingolipids. nih.govwikipedia.orgcreative-biogene.com

Key Enzymes in Fatty Acid Hydroxylation

| Enzyme Family | Subcellular Location | Typical Substrates | Potential Role in this compound Synthesis |

| Fatty Acid 2-Hydroxylase (FA2H) | Endoplasmic Reticulum | Straight-chain fatty acids | Catalyzes the direct hydroxylation of 15-methylheptadecanoic acid at the C-2 position. |

| Cytochrome P450 (CYP) Monooxygenases | Endoplasmic Reticulum, Mitochondria | Wide range of fatty acids | Potential for alternative or secondary pathway for α-hydroxylation of branched-chain fatty acids. |

Integration into Core Metabolic Cycles and Pathways

Once synthesized, this compound can be integrated into several core metabolic pathways. Its primary fate is believed to be its incorporation into complex lipids, particularly sphingolipids. nih.govcreative-biogene.com Sphingolipids containing 2-hydroxy fatty acids are abundant in specific tissues like the nervous system and skin. nih.govnih.gov The presence of the hydroxyl group influences the properties of these lipids, affecting membrane structure and cell signaling. nih.gov

The biosynthesis of 2-hydroxylated sphingolipids follows a pathway similar to that of non-hydroxylated sphingolipids. wikipedia.org After its synthesis, this compound would be activated to its CoA ester, 2-hydroxy-15-methylheptadecanoyl-CoA. This activated form can then be utilized by ceramide synthases for the N-acylation of a sphingoid base to form a 2-hydroxylated dihydroceramide (B1258172).

Beyond sphingolipid synthesis, the metabolic fate of free this compound is less clear. It may participate in other cellular processes or be directed towards catabolic pathways for degradation.

Precursor-Product Relationships in Complex Lipid Synthesis

The defining role of this compound as a metabolic intermediate is its function as a precursor for the synthesis of complex 2-hydroxylated sphingolipids.

The synthesis pathway proceeds as follows:

Activation: this compound is activated to 2-hydroxy-15-methylheptadecanoyl-CoA .

Acylation: This activated fatty acid is then transferred to a sphingoid base (e.g., sphinganine) by a ceramide synthase to form N-(2-hydroxy-15-methylheptadecanoyl)-sphinganine (a dihydroceramide).

Desaturation: The dihydroceramide can then be desaturated to form a ceramide containing the 2-hydroxy fatty acid.

These 2-hydroxylated ceramides (B1148491) are the foundational building blocks for a variety of more complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, which are integral components of cell membranes and are involved in critical cellular functions. nih.govwikipedia.org

Precursor-Product Flow in 2-Hydroxylated Sphingolipid Synthesis

Beta-Oxidation and Chain Elongation Pathways for Hydroxy Fatty Acids

The catabolism of 2-hydroxy fatty acids, including branched-chain variants, does not typically proceed through the conventional mitochondrial beta-oxidation pathway due to the presence of the hydroxyl group at the C-2 position. Instead, a specialized pathway known as alpha-oxidation is employed, primarily occurring in peroxisomes. researchgate.netnih.govsmpdb.ca

The alpha-oxidation of this compound would likely involve the following steps:

Activation: The fatty acid is first activated to its CoA ester, 2-hydroxy-15-methylheptadecanoyl-CoA . nih.gov

Cleavage: A key enzyme, 2-hydroxyacyl-CoA lyase , cleaves the bond between the C1 and C2 carbons. This reaction yields formyl-CoA and a fatty aldehyde that is one carbon shorter, in this case, 14-methylhexadecanal . researchgate.netnih.gov

Oxidation: The resulting aldehyde is then oxidized to a carboxylic acid, 14-methylhexadecanoic acid , which can then enter the standard beta-oxidation pathway for further degradation.

The presence of the methyl branch at the 15-position (now the 14-position after alpha-oxidation) means that the subsequent beta-oxidation will be affected. Beta-oxidation of branched-chain fatty acids can proceed, but may require auxiliary enzymes to handle the branch point. aocs.org Peroxisomes are also important for the initial breakdown of methyl-branched fatty acids. aocs.org

Chain elongation of hydroxy fatty acids is not a well-characterized pathway. Fatty acid elongation systems primarily act on non-hydroxylated fatty acyl-CoAs. nih.gov It is more likely that the precursor, 15-methylheptadecanoic acid, would undergo elongation prior to the hydroxylation step if a longer-chain 2-hydroxy fatty acid were to be synthesized.

Key Enzymes in the Catabolism of 2-Hydroxy Fatty Acids

| Enzyme | Pathway | Subcellular Location | Function |

| Acyl-CoA Synthetase | Alpha-Oxidation (Activation) | Peroxisomes, ER | Activates 2-hydroxy fatty acid to its CoA ester. |

| 2-Hydroxyacyl-CoA Lyase | Alpha-Oxidation (Cleavage) | Peroxisomes | Cleaves the C1-C2 bond of the 2-hydroxyacyl-CoA. researchgate.netnih.gov |

| Fatty Aldehyde Dehydrogenase | Alpha-Oxidation (Oxidation) | Peroxisomes, ER | Oxidizes the resulting fatty aldehyde to a carboxylic acid. |

Chemical Synthesis and Derivatization Strategies for 2 Hydroxy 15 Methylheptadecanoic Acid

Total Chemical Synthesis of 2-Hydroxy-15-methylheptadecanoic Acid and Analogues

The total chemical synthesis of this compound can be achieved through a multi-step process, often starting from more readily available long-chain fatty acids or lactones. A general and practical approach for creating long-chain iso-fatty acids and their 2-hydroxy counterparts has been developed, which can be adapted for the specific synthesis of this compound. researchgate.net

A plausible synthetic route would commence with a suitable precursor, such as a C16 lactone (hexadecanolide), to construct the iso-branched carbon skeleton. researchgate.net The synthesis of the parent iso-fatty acid, 15-methylheptadecanoic acid, is a key intermediate step. This can be followed by alpha-hydroxylation to introduce the hydroxyl group at the C-2 position.

A representative synthetic scheme for a related 2-hydroxy-iso-fatty acid involves the acylation of a chiral auxiliary, such as (S)-4-benzyloxazolidinone, with the appropriate iso-fatty acyl chloride. The subsequent enolate can then be hydroxylated using an electrophilic oxygen source, for instance, a Davis oxaziridine. Finally, cleavage of the chiral auxiliary yields the desired 2-hydroxy-iso-fatty acid. researchgate.net

Table 1: Key Steps in the Total Chemical Synthesis of a 2-Hydroxy-iso-Fatty Acid researchgate.net

| Step | Description | Reagents and Conditions |

| 1 | Acylation of Chiral Auxiliary | Et₃N, PivCl, LiCl, DMAP, (S)-4-benzyloxazolidinone |

| 2 | α-Hydroxylation | NaHMDS, Davis oxaziridine, THF |

| 3 | Cleavage of Auxiliary | LiOH, H₂O₂, THF, H₂O |

This modular approach allows for the synthesis of various analogues by modifying the starting materials and reagents.

Chemo-Enzymatic Synthesis of Hydroxylated and Branched Fatty Acids

Chemo-enzymatic synthesis offers a powerful alternative to purely chemical methods, often providing high regio- and stereoselectivity under milder reaction conditions. These strategies combine the flexibility of chemical synthesis with the precision of enzymatic catalysis. For the synthesis of this compound, a key step would involve the enzymatic hydroxylation of the fatty acid backbone.

One potential chemo-enzymatic route would involve the synthesis of the precursor fatty acid, 15-methylheptadecanoic acid, through chemical methods. Subsequently, a fatty acid α-hydroxylase enzyme could be employed for the specific introduction of a hydroxyl group at the C-2 position. Such enzymes have been identified in various organisms, including bacteria like myxobacteria, and are involved in the biosynthesis of 2-hydroxy fatty acids. nih.gov

Another approach could utilize lipases, which are versatile enzymes in organic synthesis. A two-step chemo-enzymatic method might first involve the chemical synthesis of a vinyl ester of 15-methylheptadecanoic acid. This activated ester could then serve as a substrate for a lipase-catalyzed reaction to introduce a hydroxyl group, potentially through a transesterification reaction with a suitable hydroxyl-containing reagent, followed by further chemical modification. researchgate.net

Table 2: Potential Chemo-Enzymatic Strategies

| Strategy | Key Enzymatic Step | Enzyme Class | Potential Substrate |

| Direct Hydroxylation | α-hydroxylation of the fatty acid | Fatty acid α-hydroxylase | 15-methylheptadecanoic acid |

| Transesterification/Hydrolysis | Acylation/deacylation | Lipase | Activated ester of 15-methylheptadecanoic acid |

The choice of enzyme and reaction conditions is critical to achieve the desired product with high yield and purity.

Preparation of Functionalized Derivatives for Research Applications

To investigate the biological activity and mechanism of action of this compound, the preparation of functionalized derivatives is often necessary. These derivatives can be used as probes in biochemical assays, for structure-activity relationship studies, or to improve analytical detection.

Common derivatization strategies for hydroxy fatty acids include esterification of the carboxylic acid group and acylation of the hydroxyl group. For instance, methyl or ethyl esters can be synthesized to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. Fluorescent esters could also be prepared for sensitive detection in biological matrices.

Furthermore, the hydroxyl group can be acylated to produce fatty acid esters of hydroxy fatty acids (FAHFAs). mdpi.comnih.gov These ester derivatives are of significant research interest due to their own potential biological activities. The synthesis of a library of these derivatives with varying acyl chain lengths attached to the 2-hydroxyl group of 15-methylheptadecanoic acid could be valuable for exploring their biological properties. nih.gov

Another class of derivatives includes amides, which can be formed by coupling the carboxylic acid with various amines. This can be used to attach reporter groups, such as biotin (B1667282) or fluorescent dyes, for use in affinity chromatography or cellular imaging studies.

Table 3: Examples of Functionalized Derivatives and Their Applications

| Derivative Class | Functional Group Modified | Example of Derivative | Potential Research Application |

| Esters | Carboxylic acid | Methyl 2-hydroxy-15-methylheptadecanoate | GC-MS analysis, chemical probe |

| Acyl Esters (FAHFAs) | Hydroxyl group | Palmitoyl ester of this compound | Structure-activity relationship studies, investigation of biological activity |

| Amides | Carboxylic acid | Biotinylated amide of this compound | Affinity purification of binding partners, cellular localization studies |

The synthesis of these derivatives typically involves standard organic chemistry transformations, tailored to the specific functional groups of this compound.

Advanced Analytical Methodologies for the Elucidation of 2 Hydroxy 15 Methylheptadecanoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. However, due to their low volatility and polar nature, direct analysis is challenging. nih.gov Therefore, chemical derivatization is a mandatory step to increase volatility and produce characteristic mass spectra for unambiguous identification. nih.govresearchgate.net

Application of Fatty Acid Methyl Esters (FAME) and N-Acyl Pyrrolidides (NAP)

To facilitate GC-MS analysis, the carboxylic acid group of 2-Hydroxy-15-methylheptadecanoic acid is first converted into a more volatile, non-polar ester. The most common derivatization method is the formation of Fatty Acid Methyl Esters (FAMEs) . nih.govmdpi.com This is typically achieved by methylation using reagents like BF₃/Methanol complex. chromforum.org

While FAME derivatization addresses volatility, the hydroxyl group also requires modification to prevent unwanted interactions within the GC column and to generate diagnostic mass fragments. This is accomplished by converting the hydroxyl group into a silyl (B83357) ether, most commonly a trimethylsilyl (TMS) ether. nih.govnih.gov The resulting TMS-FAME derivative is highly suitable for GC-MS analysis. nih.gov

For determining the precise location of structural features like branch points and functional groups, N-Acyl Pyrrolidide (NAP) derivatives are exceptionally useful. The pyrrolidide group directs fragmentation in a predictable manner, with significant cleavage occurring at each carbon atom along the fatty acid chain. This creates a series of ions that allows for the confident assignment of the methyl branch at the C-15 position.

Diagnostic Fragmentation Patterns in Mass Spectrometry

The mass spectrum of the derivatized this compound provides a molecular fingerprint. When analyzed as its TMS-FAME derivative under electron ionization (EI), specific fragmentation patterns are expected that confirm the structure.

A key fragmentation is the alpha-cleavage between C-2 and C-3. This breakage results in a prominent, characteristic ion for 2-hydroxy fatty acid TMS-FAME derivatives. researchgate.netnist.gov For a generic 2-hydroxy acid TMS derivative, a characteristic fragment at a mass-to-charge ratio (m/z) of 190 has been reported. researchgate.net Another significant ion is formed from the loss of a tert-butyl group (57 Da) from tert-Butyldimethylsilyl (tBDMS) ethers, a related derivatization technique, yielding a strong [M-57]⁺ ion which helps to confirm the molecular weight. nih.gov

The fragmentation pattern for the TMS-FAME of this compound would be expected to produce specific ions that pinpoint the hydroxyl group at C-2 and confirm the total chain length and branching.

Table 1: Expected Diagnostic Mass Fragments for Derivatized this compound

| Derivative Type | Key Fragmentation Process | Expected Diagnostic Ion (m/z) | Structural Feature Confirmed |

|---|---|---|---|

| TMS-FAME | Alpha-cleavage at C2-C3 | Characteristic fragment for 2-OTMS esters | 2-Hydroxy position |

| TMS-FAME | Cleavage revealing the iso-branch | Fragments indicating loss from the aliphatic tail | 15-Methyl position |

| N-Acyl Pyrrolidide | Sequential cleavage along the chain | Series of ions with 14 Da differences | Location of methyl branch |

This table is based on established fragmentation principles for similar fatty acid derivatives. researchgate.netnih.gov

Retention Time Analysis and Equivalent Chain Length (ECL) Values

In gas chromatography, the retention time of a compound is a critical identifier. To standardize this, the concept of Equivalent Chain Length (ECL) is used. The ECL value relates the retention time of a branched or modified fatty acid to the hypothetical straight-chain saturated fatty acid that would have the same retention time on a given GC column. chromforum.orgnih.gov

The ECL value for the FAME derivative of this compound would be calculated based on its retention time relative to a standard mixture of saturated FAMEs (e.g., C16:0, C18:0, C20:0). chromforum.org The presence of the methyl branch at the iso-position (penultimate carbon) and the hydroxyl group at C-2 will both influence the ECL. Branched-chain fatty acids generally have lower ECL values than their straight-chain counterparts, while the addition of a hydroxyl group increases polarity and retention time, thus increasing the ECL value. researchgate.net The final ECL value is highly dependent on the polarity of the GC column's stationary phase. chromforum.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Techniques

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, with the significant advantage of being able to analyze fatty acids in their native form, often without derivatization. nih.govchromatographyonline.com This is particularly useful for high-throughput lipidomics studies. nih.gov

For this compound, reverse-phase LC can separate it from other lipids based on its hydrophobicity. chromatographyonline.com The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, which generates the deprotonated molecule [M-H]⁻. This ion can be detected and quantified by the mass spectrometer.

The use of High-Resolution Mass Spectrometry (HRMS) , such as Orbitrap or Time-of-Flight (TOF) analyzers, is invaluable. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule (C₁₈H₃₆O₃ for the target compound) with high confidence, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the [M-H]⁻ ion to provide further structural confirmation. researchgate.net

Spectroscopic Characterization Techniques

Beyond mass spectrometry, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structure elucidation. aocs.orgnih.gov

¹H-NMR: The proton spectrum would show characteristic signals. The proton on the carbon bearing the hydroxyl group (H-2) would appear as a distinct multiplet. The methyl protons of the iso-branch would produce a doublet near the upfield end of the spectrum, and the numerous methylene (B1212753) (-CH₂-) groups would create a large, overlapping signal region. magritek.com

¹³C-NMR: The carbon spectrum would confirm the total number of carbon atoms. The chemical shifts for the carboxyl carbon (C-1), the hydroxyl-bearing carbon (C-2), the branch-point carbon (C-15), and the terminal methyl groups would all be diagnostic for the proposed structure. aocs.org Two-dimensional NMR techniques like HSQC and HMBC can be used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. magritek.com

Fourier-Transform Infrared (FTIR) Spectroscopy can confirm the presence of the key functional groups. The spectrum of this compound would be expected to show a broad absorption band characteristic of the O-H stretch from the hydroxyl group and carboxylic acid, as well as a sharp, strong absorption band for the C=O stretch of the carboxylic acid group. mdpi.com

Stereochemical Analysis of the 2-Hydroxy Moiety

The carbon at the C-2 position is a chiral center, meaning this compound can exist as two different stereoisomers (R and S enantiomers). Determining the specific stereochemistry is crucial as it can dramatically affect biological activity. nih.gov

Chiral Chromatography is the primary method for this analysis. This involves using either a chiral stationary phase in GC or HPLC that can physically separate the two enantiomers. nih.gov

Derivatization with a Chiral Agent: A common strategy involves reacting the fatty acid with a chiral derivatizing agent, such as phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME). nih.gov This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard (non-chiral) LC-MS or GC-MS techniques. nih.gov The elution order of the diastereomers then reveals the stereochemistry of the original molecule.

Direct Chiral HPLC: Alternatively, the methyl-esterified fatty acid can be directly separated on a chiral HPLC column, such as one with a dinitrobenzoyl phenylglycine phase. nih.gov This method is often simpler as it avoids the creation of diastereomers. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fatty Acid Methyl Esters (FAMEs) |

| N-Acyl Pyrrolidides (NAPs) |

| Trimethylsilyl (TMS) ether |

| tert-Butyldimethylsilyl (tBDMS) ether |

| Phenylglycine methyl ester (PGME) |

| Phenylalanine methyl ester (PAME) |

Biological Significance and Roles of 2 Hydroxy 15 Methylheptadecanoic Acid in Organismal Biology

Contribution to Cellular Lipidomics and Membrane Architecture

2-Hydroxy-15-methylheptadecanoic acid is a notable component of the cellular lipidome in certain bacteria, where it is integral to the structure of complex lipids that define the cell envelope. In the marine gliding bacterium Aureispira marina, 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) has been identified as a major cellular fatty acid. researchgate.net This fatty acid, along with a monounsaturated counterpart, 2-hydroxy-15-methyl-hexadecenoic acid (2-OH-iso-C17:1), is incorporated into ceramides (B1148491). researchgate.net Specifically, these 2-hydroxy fatty acids are found in ceramides that also contain a C19 sphingosine (B13886) with three double bonds, highlighting a specialized lipid composition in this organism. researchgate.net

The incorporation of 2-hydroxy fatty acids into sphingolipids is a critical aspect of the membrane architecture in these organisms. In mammalian cells, 2-hydroxy fatty acids are also important components of sphingolipids, particularly in tissues like the nervous system and the epidermis, where they are essential for proper function. nih.gov While the specific roles of this compound in bacterial membranes are still being fully elucidated, its presence in ceramides suggests a contribution to the stability and barrier function of the membrane, analogous to the role of similar lipids in eukaryotes. researchgate.netnih.gov

Potential as a Biochemical Marker for Specific Organisms or Metabolic States

The restricted distribution of certain fatty acids, including this compound, makes them valuable biochemical markers for identifying specific organisms or discerning their metabolic states. The unique fatty acid profiles of bacteria are often used in chemotaxonomy to differentiate between species and genera. nih.gov The presence of 2-hydroxy-15-methyl-hexadecanoic acid as a major fatty acid in Aureispira marina, for example, could serve as a chemotaxonomic marker for this particular marine bacterium. researchgate.net

In a broader context, the analysis of hydroxylated fatty acids is a key tool in the characterization of bacteria belonging to the phylum Bacteroidetes. For instance, the lipid A component of lipopolysaccharide (LPS) from Porphyromonas gingivalis, a bacterium implicated in periodontal disease, contains 3-hydroxy isobranched C17:0 (3-OH iso C17:0). nih.gov The detection of this specific fatty acid in clinical samples has been used to indicate the presence of P. gingivalis. nih.gov This highlights the potential for using specific branched-chain and hydroxylated fatty acids as biomarkers for the presence of particular bacteria in complex microbial communities, such as the human gut or oral cavity.

The sphingolipid profiles of Bacteroides, Prevotella, and Porphyromonas species have been shown to be conserved within species and can be used for their differentiation. nih.gov These profiles are defined by the types of phosphosphingolipids present, such as ceramide phosphorylethanolamine and ceramide phosphorylglycerol, which are built upon a foundation of specific fatty acids. nih.gov Therefore, the detection and quantification of this compound and related fatty acids can provide valuable information for microbial ecology studies and diagnostics.

The following table provides an overview of representative bacteria where specific branched-chain and hydroxylated fatty acids have been identified, underscoring their potential as biochemical markers.

| Organism/Group | Key Branched-Chain/Hydroxy Fatty Acids | Lipid Class | Significance |

| Aureispira marina | 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) | Ceramides | Potential chemotaxonomic marker for this species. researchgate.net |

| Porphyromonas gingivalis | 3-hydroxy isobranched C17:0 (3-OH iso C17:0) | Lipid A | Biomarker for the presence of this periodontopathogen. nih.gov |

| Bacteroides species | Various branched-chain and hydroxylated fatty acids | Sphingolipids | Profiles are useful for species differentiation. nih.gov |

Involvement in Cellular Signaling Pathways and Metabolic Regulation

Beyond their structural roles, lipids containing 2-hydroxy fatty acids are increasingly recognized for their involvement in cellular signaling. In bacteria of the phylum Bacteroidetes, sphingolipids are not merely structural components but are also thought to act as signaling molecules that mediate interactions with the host and responses to environmental stress. pnas.org The formation of specific membrane microdomains, analogous to lipid rafts in eukaryotes, is dependent on these sphingolipids and is believed to be crucial for initiating signaling cascades. nih.gov

The sphingolipids of Porphyromonas gingivalis, which are composed of branched-chain fatty acids, have been shown to interact with the host immune system. nih.gov These lipids can modulate the host inflammatory response, and their synthesis is considered a mechanism that allows the bacterium to establish a homeostatic relationship with its host. nih.gov Specifically, P. gingivalis lipids, including its unique sphingolipids, can inhibit osteoblast differentiation and function, a process that is dependent on Toll-like receptor 2 (TLR2) expression. asm.org This indicates a direct role for these lipids in signaling pathways that influence host cell behavior.

While direct evidence for the signaling roles of this compound is still emerging, the broader family of hydroxy fatty acids and their derivatives are known to be involved in inter-kingdom signaling. mdpi.com For example, oxidized fatty acids can act as signaling molecules in interactions between bacteria, fungi, plants, and animals. mdpi.com The presence of 2-hydroxy fatty acids in bacterial ceramides suggests that these molecules could be involved in mediating the intricate communication between bacteria and their environment, including host organisms.

The metabolism of fatty acids is also tightly regulated and interconnected with cellular signaling. In bacteria, fatty acid degradation through pathways like β-oxidation is crucial for energy metabolism and can be linked to signaling processes such as quorum sensing. researchgate.net The synthesis and degradation of specialized fatty acids like this compound are likely under strict regulatory control to ensure their proper integration into cellular processes.

Comparative Biochemical Studies of Fatty Acid Profiles

Comparative lipidomic analyses across different bacterial species have revealed significant diversity in their fatty acid compositions, providing insights into their evolutionary relationships and functional adaptations. A detailed lipidomic analysis of several Bacteroides species, including B. fragilis, B. thetaiotaomicron, B. vulgatus, and B. ovatus, identified over 100 molecular species across 15 lipid classes, including a variety of sphingolipids and peptidolipids. nih.govacs.org These studies highlight the diversity in lipid structures even among closely related species. For instance, a novel dihydroceramide-phosphoinositolphosphoryl-dihydroceramide (DHC-PIP-DHC) lipid family was found only in B. vulgatus. nih.govacs.org

Similarly, a comprehensive lipidomic study of Porphyromonas gingivalis uncovered several previously unidentified lipid families, such as dihydroceramide-1-phosphate and phosphoglycerol glycylserine lipids. nih.govwustl.edu These comparative studies underscore that while the synthesis of sphingolipids with branched-chain and hydroxylated fatty acids is a common feature of the Bacteroidetes phylum, the specific structures and their relative abundances can vary significantly.

The table below presents a comparative overview of the major lipid classes found in different Bacteroides species, illustrating the diversity of their lipidomes.

| Bacteroides Species | Major Lipid Classes Identified |

| B. fragilis | Dihydroceramide (B1258172) (DHC), Ethanolamine phosphorylceramide, Phosphatidylethanolamine, Glycosyl ceramide nih.govacs.org |

| B. thetaiotaomicron | DHC, Ethanolamine phosphorylceramide, Inositol phosphorylceramide (IPC), Phosphatidylinositol (PI) nih.govacs.org |

| B. vulgatus | DHC, DHC-PIP-DHC, Ethanolamine phosphorylceramide, Phosphatidylserine nih.govacs.org |

| B. ovatus | DHC, Ethanolamine phosphorylceramide, IPC, PI nih.govacs.org |

These comparative analyses are crucial for understanding the functional significance of specific fatty acids like this compound. By correlating the presence of this and other unique fatty acids with the specific physiological characteristics and ecological niches of different bacteria, a clearer picture of their biological roles can be constructed.

Environmental and Physiological Modulators of 2 Hydroxy 15 Methylheptadecanoic Acid Levels

Influence of Temperature on Fatty Acid Composition

Temperature is a critical physical parameter that directly affects the fluidity of biological membranes. To counteract the membrane-rigidifying effects of low temperatures and the fluidizing effects of high temperatures, microorganisms systematically alter their fatty acid composition. frontiersin.orgjmb.or.kr This response involves modifying the length of acyl chains, their degree of saturation, and the type and position of branching. nih.govasm.org

Branched-chain fatty acids (BCFAs), such as the parent compound 15-methylheptadecanoic acid (an anteiso-C18:0 fatty acid), play a pivotal role in this adaptive process. Anteiso fatty acids, with a methyl branch on the antepenultimate carbon, are particularly effective at disrupting the tight packing of acyl chains, thereby increasing membrane fluidity. frontiersin.orgnih.gov

Research findings on the specific response of BCFAs to temperature changes vary between different bacterial species, indicating diverse adaptive strategies:

In many bacteria, including the foodborne pathogen Listeria monocytogenes and species of Bacillus, a decrease in growth temperature leads to an increase in the proportion of anteiso-BCFAs relative to their iso counterparts. nih.govasm.org This "branching switch" is a key strategy for maintaining membrane function in the cold.

Conversely, a study on psychrophilic bacteria isolated from glacial environments revealed a different pattern. In these organisms, the levels of saturated branched-chain fatty acids (br-SFAs) were highest at warmer temperatures (25°C and 35°C) and progressively decreased as the temperature was lowered to 15°C and 5°C. frontiersin.org In contrast, branched-chain monounsaturated fatty acids in these bacteria showed the highest levels at colder temperatures. frontiersin.org

This demonstrates that the influence of temperature on the fatty acid profile is complex and species-dependent. The general principle is that membrane composition is adjusted to maintain functionality across a range of thermal conditions.

Table 1: Effect of Growth Temperature on the Relative Abundance (%) of Major Fatty Acid Groups in Glacial Bacteria.

This table summarizes findings from a study on psychrophilic bacteria, showing how the proportions of different fatty acid types change in response to varying temperatures. Data is generalized from findings reported in Frontiers in Microbiology (2020). frontiersin.org

| Fatty Acid Type | 5°C | 15°C | 25°C | 35°C |

|---|---|---|---|---|

| Branched-Chain Saturated (br-SFA) | Lower | Lower | Higher | Highest |

| Branched-Chain Monounsaturated (br-MUFA) | Highest | Higher | Lower | Lower |

| Straight-Chain Saturated (n-SFA) | Lower | Lower | Higher | Highest |

| Straight-Chain Monounsaturated (n-MUFA) | High | High | Higher | Highest |

Effects of pH and Hydrostatic Pressure on Related Fatty Acid Profiles

pH Stress: The pH of the surrounding environment is another crucial factor that can influence bacterial membrane composition. Adaptation to both acidic and alkaline stress often involves changes in the fatty acid profile to maintain membrane integrity and proton motive force. Studies on Listeria monocytogenes have shown that the membrane composition responds significantly to pH shifts. In alkaline conditions (pH 8.0-8.5), the cells incorporate higher proportions of BCFAs, particularly increasing the content of anteiso fatty acids. asm.orgnih.gov Conversely, in acidic conditions, the opposite trend is observed, with a decrease in the anteiso-to-iso fatty acid ratio. asm.org This suggests that the regulation of BCFAs, including the anteiso-C18:0 precursor to 2-hydroxy-15-methylheptadecanoic acid, is an integral part of pH stress tolerance.

Hydrostatic Pressure: High hydrostatic pressure (HHP), characteristic of deep-sea environments, has a physical effect on membranes similar to that of low temperature, increasing lipid order and reducing fluidity. frontiersin.orgresearchgate.net Consequently, organisms adapted to high-pressure environments (piezophiles) often modify their membrane lipids to counteract this effect. A common adaptive strategy is to increase the proportion of unsaturated and/or branched-chain fatty acids. frontiersin.org For instance, the gram-positive bacterium Clostridium paradoxum was found to increase its relative abundance of iso and anteiso fatty acids in response to increasing hydrostatic pressure at a constant growth temperature. frontiersin.org This adaptation highlights that the synthesis of the 15-methylheptadecanoic acid backbone is likely upregulated under HHP conditions in certain bacteria.

Table 2: General Adaptive Responses in Bacterial Fatty Acid Composition to Environmental Stressors.

This table outlines common strategies used by various bacteria to modify their membrane fatty acid profiles in response to key environmental pressures.

| Environmental Stressor | Primary Effect on Membrane | Common Fatty Acid Adaptive Response | Example Organism/Finding |

|---|---|---|---|

| Low Temperature | Decreases Fluidity | Increase in anteiso/iso ratio; Increase in unsaturation | Listeria monocytogenes, Bacillus subtilis nih.govasm.org |

| High Temperature | Increases Fluidity | Increase in saturated fatty acids; Decrease in anteiso/iso ratio | Streptococcus thermophilus, Glacial Psychrophiles frontiersin.orgjmb.or.kr |

| High pH (Alkaline) | Potential for disruption | Increase in branched-chain fatty acids (anteiso forms) | Listeria monocytogenes asm.orgnih.gov |

| High Hydrostatic Pressure | Decreases Fluidity | Increase in unsaturated and/or branched-chain fatty acids | Clostridium paradoxum, Deep-sea bacteria frontiersin.orgresearchgate.net |

Nutrient Availability and its Impact on Fatty Acid Biosynthesis

The synthesis of complex fatty acids is fundamentally dependent on the availability of specific precursors and cofactors. The production of this compound is subject to at least two major nutrient-dependent control points: the availability of a branched-chain primer for the carbon skeleton and the availability of molecular oxygen for the hydroxylation step.

Precursor Availability for Branching: The biosynthesis of anteiso-fatty acids is initiated using a specific primer molecule derived from the catabolism of branched-chain amino acids (BCAAs). nih.govnih.gov Specifically, the synthesis of odd-numbered anteiso-fatty acids, including the C18 chain of 15-methylheptadecanoic acid, requires a 2-methylbutyryl-CoA primer. nih.gov This primer is directly derived from the essential amino acid isoleucine . mdpi.com Therefore, the availability of isoleucine in the growth environment is a direct modulator of the cell's ability to produce anteiso-BCFAs. In the absence of sufficient BCAAs, organisms like Staphylococcus aureus are known to shift their fatty acid synthesis towards utilizing acetyl-CoA, resulting in the production of straight-chain fatty acids instead. nih.gov

Oxygen Dependence of 2-Hydroxylation: The introduction of a hydroxyl group at the C-2 position of a fatty acid is not a trivial modification. In well-characterized bacterial systems, such as the formation of 2-hydroxymyristate (B1261983) in the lipid A of Salmonella typhimurium, this reaction is catalyzed by a specialized enzyme called LpxO. LpxO is a novel Fe(II)/α-ketoglutarate-dependent dioxygenase. Critically, this class of enzyme uses molecular oxygen (O2) as a substrate to hydroxylate the acyl chain. The formation of 2-hydroxymyristate-modified lipid A has been shown to be strictly dependent on the presence of oxygen, ceasing under anaerobic conditions. While the specific enzyme for this compound has not been detailed, the established mechanism for other 2-hydroxy fatty acids strongly implies that its formation is also an oxygen-dependent process. This makes oxygen availability a key physiological modulator for the production of this compound.

Emerging Research Frontiers and Future Directions in 2 Hydroxy 15 Methylheptadecanoic Acid Investigation

Elucidation of Novel Biological Functions

While the precise biological functions of 2-Hydroxy-15-methylheptadecanoic acid are still largely uncharted, its structural characteristics as a 2-hydroxy anteiso-fatty acid suggest several promising areas of investigation. Research into analogous compounds has revealed critical roles in membrane biology and cellular signaling, offering a roadmap for exploring the novel functions of this specific molecule. ontosight.ainih.gov

One of the most critical areas of future research lies in its role within complex sphingolipids. nih.gov 2-hydroxy fatty acids are known to be integral components of sphingolipids, particularly in the nervous system and skin, where they contribute to the structural integrity and function of cell membranes. nih.gov The presence of the hydroxyl group is thought to stabilize membrane microdomains through hydrogen bonding, influencing the localization and activity of membrane-associated proteins. nih.gov The anteiso-branching of this compound likely further modulates membrane fluidity and lipid packing, a critical factor for bacteria inhabiting diverse environments. nih.gov

Future studies will likely focus on:

Membrane Dynamics and Protein Interactions: Investigating how the incorporation of this compound into sphingolipids and other complex lipids affects membrane fluidity, domain formation (lipid rafts), and the function of embedded proteins such as receptors and ion channels.

Cell Signaling Pathways: Exploring whether this compound or its metabolites act as signaling molecules, potentially influencing pathways related to inflammation, apoptosis, and cellular differentiation. Research on other hydroxy fatty acids has demonstrated their ability to act as signaling molecules, suggesting a similar potential for this compound.

Antimicrobial and Biofilm Activity: Building upon general observations of antimicrobial properties in hydroxy fatty acids, future research will likely test the specific efficacy of this compound against various pathogens and its role in the formation or disruption of biofilms. ontosight.ai

Table 1: Potential Biological Functions of this compound Based on Related Compounds

| Investigated Area | Potential Function | Rationale based on Analogous Compounds |

| Membrane Biology | Modulation of membrane fluidity and lipid raft formation. | 2-hydroxy fatty acids are key components of sphingolipids and influence membrane structure. nih.govnih.gov |

| Cell Signaling | Regulation of cellular processes like inflammation and apoptosis. | Other hydroxy fatty acids are known to have signaling roles. |

| Antimicrobial Activity | Inhibition of pathogenic bacteria and fungi. | Hydroxy fatty acids, in general, have been investigated for their antimicrobial properties. ontosight.ai |

Advanced Synthetic Methodologies for Enantiomer-Specific Production

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. The fatty acid 2-hydroxylase (FA2H) enzyme, for instance, is known to be stereospecific for the production of (R)-enantiomers of 2-hydroxy fatty acids. nih.govnih.gov These different enantiomers can have distinct effects on membrane mobility and are incorporated into different classes of sphingolipids. nih.govnih.gov Therefore, the development of advanced synthetic methodologies capable of producing specific enantiomers of this compound is crucial for detailed biological studies.

Current research in fatty acid synthesis provides a foundation for these future endeavors. While specific methods for this compound are not yet established, progress in the synthesis of other chiral hydroxy fatty acids is promising. researchgate.netfrontiersin.orgnih.gov Future research in this area will likely focus on:

Biocatalytic Approaches: Utilizing purified enzymes or whole-cell systems to achieve high enantioselectivity. This could involve the engineering of existing enzymes, such as fatty acid hydroxylases, to have improved specificity for anteiso-branched substrates. nih.gov

Asymmetric Chemical Synthesis: Developing novel catalytic systems that can introduce the hydroxyl group at the C-2 position with high stereocontrol. This may involve adapting existing methods for the synthesis of chiral alcohols and acids. nih.gov

Chemoenzymatic Strategies: Combining the strengths of chemical synthesis and biocatalysis to create efficient and scalable production routes for both the (R) and (S) enantiomers.

A key challenge will be the introduction of both the hydroxyl group and the methyl branch at specific positions in the long fatty acid chain with the correct stereochemistry.

Development of High-Throughput Analytical Platforms for Profiling

To understand the biological significance of this compound, it is essential to accurately measure its abundance in various biological samples. The development of high-throughput analytical platforms is critical for large-scale screening and profiling of this and other related lipids. Current lipidomic approaches, primarily based on mass spectrometry, offer the necessary sensitivity and specificity.

Future advancements in this area are expected to focus on:

UPLC-MS/MS Methods: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the comprehensive profiling of lipids. researchgate.netnih.govmpg.de The development of specific methods for 2-hydroxy branched-chain fatty acids will involve optimizing chromatographic separation to resolve isomers and developing sensitive multiple reaction monitoring (MRM) assays for accurate quantification. researchgate.netchromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS platforms can provide accurate mass measurements, which aids in the identification of unknown lipids and the confirmation of elemental compositions. acs.org

Automated Screening Platforms: The integration of automated sample preparation with rapid analytical techniques will be crucial for screening large numbers of samples, for example, in clinical studies or for identifying microbial strains that produce high levels of the compound. nih.govnih.gov

Table 2: Comparison of Potential High-Throughput Analytical Platforms

| Platform | Advantages | Challenges for this compound Analysis |

| UPLC-MS/MS | High sensitivity, specificity, and ability to separate isomers. | Method development required for specific separation of long-chain 2-hydroxy anteiso-fatty acids. researchgate.netnih.gov |

| GC-MS/MS | Excellent for profiling fatty acids. | Requires derivatization, which can add complexity to sample preparation. nih.gov |

| High-Resolution MS | Accurate mass determination for confident identification. | May require chromatographic separation for isomeric resolution. acs.org |

| Automated Platforms | High throughput for large-scale screening. | Integration of specific extraction and analytical methods is necessary. nih.gov |

Systems Biology Approaches to Understand Metabolic Integration

Understanding the role of a single molecule like this compound requires placing it within the broader context of cellular metabolism. Systems biology, which integrates data from multiple "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), provides a powerful framework for achieving this holistic understanding. nih.govresearchgate.netnih.govnih.govmdpi.com

Future research will likely employ systems biology approaches to:

Map Biosynthetic and Degradation Pathways: While the general pathways for branched-chain and hydroxy fatty acid synthesis are known, the specific enzymes and regulatory networks involved in the production and breakdown of this compound need to be elucidated. nih.govaocs.org This will involve a combination of genetic studies, stable isotope tracing, and metabolic flux analysis.

Construct Predictive Metabolic Models: Computational models of metabolism can be used to simulate how changes in the levels of this compound might affect other metabolic pathways, such as central carbon metabolism, amino acid metabolism, and the synthesis of other lipids. diva-portal.orgfrontiersin.orgescholarship.org

These integrative approaches will be essential for moving beyond a descriptive understanding of this molecule to a predictive one, ultimately enabling the manipulation of its production for biotechnological or therapeutic purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.